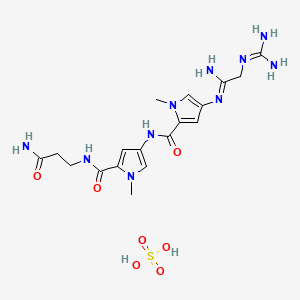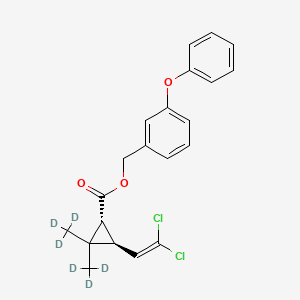![molecular formula C22H22N6O2S B13793262 2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is a complex organic compound that features a benzothiazole core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the benzodioxole and tetrazole moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The benzothiazole core and functional groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with a benzothiazole core but lacking additional functional groups.
2-Methylbenzothiazole: Contains a methyl group instead of the more complex substituents.
2,1,3-Benzothiadiazole: Features a thiadiazole ring fused to a benzene ring, differing in structure and reactivity.
Uniqueness
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is unique due to its combination of benzothiazole, benzodioxole, and tetrazole moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C22H22N6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H22N6O2S/c1-2-4-20-17(3-1)23-22(31-20)16-7-9-27(10-8-16)13-21-24-25-26-28(21)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11,16H,7-10,12-14H2 |
InChI Key |
QQCLDHVMRNBILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)




![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)





